molecular formula C15H22ClNO2 B1397386 1-{4-[2-(2-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride CAS No. 1220031-38-8

1-{4-[2-(2-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride

Cat. No. B1397386
CAS RN: 1220031-38-8
M. Wt: 283.79 g/mol
InChI Key: ZSOWZRSADOKDNO-UHFFFAOYSA-N
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Description

1-{4-[2-(2-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride, also known as PEPA, is a chemical compound with the molecular formula C15H22ClNO2 . It has an average mass of 283.794 Da and a monoisotopic mass of 283.133911 Da .


Molecular Structure Analysis

The molecular structure of 1-{4-[2-(2-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride consists of a piperidinyl group attached to an ethoxyphenyl group via an ethoxy linker .

Scientific Research Applications

  • Blood Platelet Aggregation Inhibition : A derivative of this compound, (E)-4-[4-(Methylthio)phenyl]-1-(2-piperidinyl)-3-buten-2-one hydrochloride, was found to inhibit ADP-induced aggregation of blood platelets. This study suggests its potential in influencing blood platelet function (Grisar et al., 1976).

  • Selective Estrogen Receptor Modulator Properties : The compound has been studied in the context of selective estrogen receptor modulators (SERMs). A related compound, raloxifene, displays estrogen agonist-like actions on bone tissues and serum lipids while acting as an estrogen antagonist in breast and uterus (Palkowitz et al., 1997).

  • Antibacterial Activity : There's research on a related compound, 1-(4-(piperidin-1-yl)phenyl)ethanone, which has shown promising results in antibacterial activity. This indicates potential applications in combating bacterial infections (C. Merugu et al., 2010).

  • Antimicrobial Activity : Some derivatives of this compound have been synthesized and evaluated for their antimicrobial properties against various bacterial species. This suggests its utility in antimicrobial applications (Dave et al., 2013).

  • Anti-Inflammatory Activity : Compounds structurally related to 1-{4-[2-(2-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride have shown promising results in in vivo anti-inflammatory studies. This indicates potential use in treating inflammation-related conditions (Singh et al., 2020).

  • Photoremovable Protecting Group for Carboxylic Acids : The related compound, 1-[2-(2-hydroxyalkyl)phenyl]ethanone, has been used as a photoremovable protecting group for carboxylic acids, indicating applications in synthetic chemistry (Atemnkeng et al., 2003).

  • Antipsychotic Activity : Derivatives of this compound have been synthesized and evaluated for antipsychotic activity, showing considerable anti-dopaminergic and anti-serotonergic activity in behavioral models. This points towards its potential use in psychiatric medication (Bhosale et al., 2014).

properties

IUPAC Name

1-[4-(2-piperidin-2-ylethoxy)phenyl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2.ClH/c1-12(17)13-5-7-15(8-6-13)18-11-9-14-4-2-3-10-16-14;/h5-8,14,16H,2-4,9-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSOWZRSADOKDNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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